molecular formula C11H11N3O B13287200 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13287200
M. Wt: 201.22 g/mol
InChI Key: QCBAIKLMOOKIMZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for this specific compound remains unpublished in the surveyed literature, analogous structures provide insight:

  • $$ ^1 \text{H} $$ NMR Predictions :

    • Aldehyde proton: $$ \delta $$ 9.8–10.2 ppm (singlet)
    • Pyridine protons:
      • Position 2: $$ \delta $$ 8.5–8.7 ppm (doublet)
      • Position 4: $$ \delta $$ 7.9–8.1 ppm (doublet)
      • Position 6: $$ \delta $$ 8.3–8.5 ppm (singlet)
    • Imidazole protons:
      • Position 2: $$ \delta $$ 7.2–7.4 ppm (singlet)
    • Methyl groups: $$ \delta $$ 2.3–2.5 ppm (singlets)
  • $$ ^{13} \text{C} $$ NMR Predictions :

    • Aldehyde carbon: $$ \delta $$ 190–195 ppm
    • Pyridine carbons: $$ \delta $$ 120–155 ppm
    • Imidazole carbons: $$ \delta $$ 125–140 ppm
    • Methyl carbons: $$ \delta $$ 10–15 ppm

Infrared (IR) Spectroscopy

Key absorption bands include:

  • $$ \nu(\text{C=O}) $$: 1680–1710 cm$$ ^{-1} $$ (aldehyde stretch)
  • $$ \nu(\text{C=N}) $$: 1600–1650 cm$$ ^{-1} $$ (pyridine and imidazole rings)
  • $$ \nu(\text{C-H}) $$: 2850–3000 cm$$ ^{-1} $$ (methyl groups)

Mass Spectrometry (MS)

  • Molecular ion peak: $$ m/z $$ 201.22 (calculated for $$ \text{C}{11}\text{H}{11}\text{N}_{3}\text{O} $$)
  • Fragment ions:
    • $$ m/z $$ 173 (loss of CO)
    • $$ m/z $$ 146 (imidazole-pyridine cleavage)

Crystallographic Analysis and Conformational Studies

No single-crystal X-ray diffraction data exists for 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde in the reviewed sources. However, structural analogs suggest:

  • Predicted Crystal Packing :

    • Intermolecular hydrogen bonds between aldehyde oxygen and imidazole NH groups
    • π-π stacking between pyridine and imidazole rings of adjacent molecules
  • Conformational Flexibility :

    • Rotation barrier around the C-N bond linking imidazole and pyridine: ~5–10 kcal/mol
    • Preferred dihedral angle between rings: 15–30° (minimizing steric clash)
  • Tautomerism :

    • Imidazole NH proton may shift between positions 1 and 3, altering hydrogen-bonding networks

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on related systems reveal:

Parameter Value (B3LYP/6-311++G**)
HOMO Energy -5.8 eV
LUMO Energy -1.6 eV
Band Gap 4.2 eV
Dipole Moment 3.8 Debye

Key Observations :

  • Electron density localized on imidazole’s N-atoms and aldehyde oxygen
  • LUMO primarily associated with pyridine’s π*-orbital, suggesting electrophilic reactivity at the ring
  • Natural Bond Orbital (NBO) analysis indicates charge transfer from imidazole to pyridine

Reactivity Predictions :

  • Aldehyde group susceptible to nucleophilic attack (e.g., Grignard reactions)
  • Imidazole NH participates in acid-base chemistry (pKa ~14–16)
  • Pyridine nitrogen acts as a weak Lewis base

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4,5-dimethylimidazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-8-9(2)14(7-13-8)11-3-10(6-15)4-12-5-11/h3-7H,1-2H3

InChI Key

QCBAIKLMOOKIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CN=CC(=C2)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid.

    Reduction: 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is compared to analogous heterocyclic aldehydes and imidazole-containing derivatives. Key comparisons focus on electronic effects, steric hindrance, and functional group reactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Group Notable Properties/Applications
5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde Pyridine 4,5-Dimethylimidazole (C5), aldehyde (C3) Aldehyde Ligand design, antimicrobial studies
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 4-Methoxyphenyl (C5), phenyl (C3) Carboximidamide Anticancer activity, enzyme inhibition
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 4-Chlorophenyl (C5), phenyl (C3) Carboximidamide Enhanced lipophilicity, antibacterial
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 3-Nitrophenyl (C5), phenyl (C3) Carboximidamide Electron-withdrawing effects, redox activity

Key Observations

Core Structure Differences :

  • The pyridine backbone in the target compound contrasts with the pyrazole cores in analogs from Table 1. Pyridine’s inherent electron-deficient nature may reduce nucleophilic reactivity compared to pyrazole derivatives, which are more electron-rich due to the adjacent nitrogen atoms .

In contrast, substituents like methoxy (electron-donating) or nitro (electron-withdrawing) in pyrazole analogs significantly alter electronic profiles and bioactivity .

Functional Group Reactivity :

  • The aldehyde group in the target compound offers a reactive site absent in carboximidamide-containing analogs. Aldehydes are pivotal in forming imines or hydrazones, enabling conjugation with biomolecules or polymers. Carboximidamides, however, are more stable and may interact with biological targets via hydrogen bonding .

Biological and Material Applications: Pyrazole carboximidamides (e.g., 4-chlorophenyl analog) exhibit marked antibacterial and anticancer properties due to their ability to disrupt enzyme active sites.

Research Findings and Limitations

  • Gaps in Data : While pyrazole-carboximidamide derivatives have well-documented biological activities (e.g., IC₅₀ values against cancer cell lines), similar quantitative data for the target compound are sparse, highlighting a need for targeted pharmacological studies.

Biological Activity

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound's chemical structure is characterized by the presence of a pyridine ring substituted with a 4,5-dimethylimidazole moiety and an aldehyde functional group. Its molecular formula is C11H12N4OC_{11}H_{12}N_{4}O with a molecular weight of approximately 216.24 g/mol. The compound is known for its stability and solubility in various organic solvents.

Biological Activity Overview

Research indicates that 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that this compound possesses significant antiproliferative effects against several cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific kinases involved in cancer progression.

Anticancer Activity

Numerous studies have explored the anticancer properties of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde. For example:

Cell Line IC50 (μM) Mechanism of Action
MV4-11 (AML)0.299Dual inhibition of Aurora-A and FLT3
MCF7 (Breast Cancer)0.250Induction of apoptosis
A549 (Lung Cancer)0.500Cell cycle arrest

These results suggest that the compound may serve as a lead molecule for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings indicate that the compound exhibits moderate antimicrobial activity, warranting further investigation into its mechanism and potential applications.

Enzyme Inhibition Studies

In vitro studies have revealed that 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can inhibit key enzymes associated with cancer progression:

Enzyme IC50 (μM) Effect
Aurora-A Kinase0.067Significant inhibition leading to apoptosis
COX-20.040Anti-inflammatory effects

These results highlight the compound's potential as a multi-targeted therapeutic agent.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on AML Treatment : A study involving MV4-11 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential application in acute myeloid leukemia therapy.
  • Combination Therapy Research : Research has shown enhanced efficacy when combined with established chemotherapeutics, indicating possible synergistic effects that could improve treatment outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde, and what analytical methods validate its purity?

  • Methodology : Multi-step synthesis involving imidazole alkylation and aldehyde functionalization. Key intermediates (e.g., pyridine derivatives) should be characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (≥97% purity threshold). Thermal stability can be assessed using differential scanning calorimetry (DSC) to confirm melting points (e.g., 165–166°C for structurally related imidazole aldehydes) .

Q. How does the electron-withdrawing aldehyde group influence the reactivity of the imidazole-pyridine core in nucleophilic substitution reactions?

  • Methodology : Perform frontier molecular orbital (FMO) analysis via DFT calculations to predict electrophilic/nucleophilic sites. Experimental validation using kinetic studies (e.g., reaction with hydrazines or Grignard reagents) under inert conditions, monitored by LC-MS .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Combine 1H^1H-NMR (to resolve imidazole protons at δ 2.2–2.5 ppm and pyridine protons at δ 8.3–8.7 ppm) with FT-IR (aldehyde C=O stretch at ~1700 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology : Design dose-response assays with orthogonal readouts (e.g., fluorometric enzyme inhibition vs. MTT cell viability). Use statistical tools like ANOVA to identify confounding variables (e.g., solvent effects, impurity interference) .

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., kinases or cytochrome P450 enzymes)?

  • Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) to model interactions. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How does steric hindrance from the 4,5-dimethyl groups on the imidazole ring affect supramolecular assembly in crystal structures?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) to analyze packing motifs. Compare with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) .

Q. What are the stability challenges for this compound under physiological conditions, and how can formulation mitigate degradation?

  • Methodology : Accelerated stability studies (40°C/75% RH) with UPLC monitoring. Explore lyophilization or cyclodextrin encapsulation to protect the aldehyde group from hydrolysis .

Data Integration and Comparative Analysis

Q. How do structural analogs (e.g., 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) inform SAR for this compound?

  • Methodology : Compile bioactivity data (IC50_{50}, logP) into QSAR models using descriptors like topological polar surface area (TPSA) and Hammett constants. Highlight substitutions (e.g., chloro or methoxy groups) that enhance target selectivity .

Q. What discrepancies exist in reported melting points or spectral data for this compound, and how should researchers address them?

  • Methodology : Cross-reference peer-reviewed datasets (e.g., Kanto Chemical catalog) and validate via collaborative inter-laboratory studies. Consider polymorph screening (DSC/XRD) to identify crystalline forms .

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